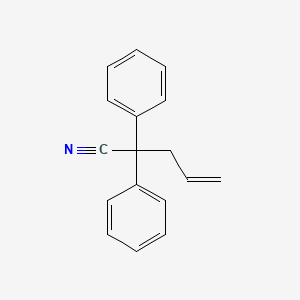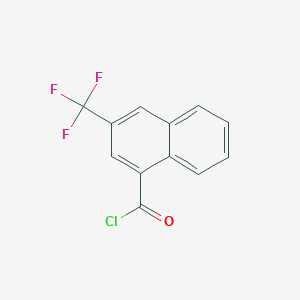
2,2-diphenylpent-4-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,2-diphenylpent-4-enenitrile is an organic compound characterized by the presence of two phenyl groups attached to the second carbon of a pentenenitrile chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenylpent-4-enenitrile typically involves the reaction of diphenylacetonitrile with an appropriate halogenated alkene under basic conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
化学反応の分析
Types of Reactions: 2,2-diphenylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: 2,2-Diphenyl-4-pentenoic acid.
Reduction: 2,2-Diphenyl-4-pentylamine.
Substitution: Brominated or nitrated derivatives of this compound.
科学的研究の応用
2,2-diphenylpent-4-enenitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2,2-diphenylpent-4-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
類似化合物との比較
- 2,2-Diphenyl-4-pentenoic acid
- 2,2-Diphenyl-4-pentylamine
- 2,2-Diphenyl-4-penten-1-ol
Comparison: 2,2-diphenylpent-4-enenitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs. For instance, while 2,2-Diphenyl-4-pentenoic acid is more prone to undergo decarboxylation, this compound is more reactive in nucleophilic addition reactions. Similarly, 2,2-Diphenyl-4-pentylamine exhibits different pharmacological properties due to the presence of an amine group instead of a nitrile .
特性
分子式 |
C17H15N |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
2,2-diphenylpent-4-enenitrile |
InChI |
InChI=1S/C17H15N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12H,1,13H2 |
InChIキー |
FGMBSKDBJUARKV-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5,7-dioxo-4-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8551510.png)










![2-[3,3-Diphenyl-3-(pyridin-2-yl)propyl]-2-azabicyclo[2.2.2]octane](/img/structure/B8551585.png)
